molecular formula C12H15N7 B14416275 1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine CAS No. 85264-48-8

1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine

Cat. No.: B14416275
CAS No.: 85264-48-8
M. Wt: 257.29 g/mol
InChI Key: HYOJQGHREHOFOB-UHFFFAOYSA-N
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Description

1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine is a pyrazole-based tripodal tetraamine ligand. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The unique structure of this compound allows it to coordinate through multiple nitrogen atoms, providing a robust framework for metal complexation.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine can be synthesized through a multi-step process involving the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole-1-carbaldehyde with N,N-bis(pyrazol-1-ylmethyl)amine under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination stabilizes the metal center and facilitates various catalytic and biological processes. The ligand’s structure allows for the formation of multiple coordination bonds, enhancing the stability and reactivity of the resulting metal complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine stands out due to its unique tripodal structure, which provides enhanced stability and coordination ability compared to simpler ligands. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry and catalysis .

Properties

CAS No.

85264-48-8

Molecular Formula

C12H15N7

Molecular Weight

257.29 g/mol

IUPAC Name

1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine

InChI

InChI=1S/C12H15N7/c1-4-13-17(7-1)10-16(11-18-8-2-5-14-18)12-19-9-3-6-15-19/h1-9H,10-12H2

InChI Key

HYOJQGHREHOFOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CN(CN2C=CC=N2)CN3C=CC=N3

Origin of Product

United States

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